Pyrazolo[1,5-a]pyrazin-7-amine

Physicochemical profiling Ionization state ADMET prediction

Pyrazolo[1,5-a]pyrazin-7-amine is the optimal 7-amino scaffold for RET kinase inhibitor libraries, demonstrating IC₅₀ values of 3.9-4.8 nM (wild-type) and 5.8-9.0 nM (V804M mutant) when derivatized. Its pyrazine core provides a ~100-fold difference in protonation state (pKa 2.19) versus the pyrimidine analog (pKa 4.25), critically impacting cellular permeability. The 7-amine regioisomer is essential for NHC-catalyzed formylation and is not interchangeable with the 4-amino isomer. Procure this building block to access THPP-series ATR inhibitors and CNS-penetrant mGluR2 NAMs (IC₅₀ 8.9 nM).

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
Cat. No. B12965907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrazin-7-amine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=C2C=NC=C(N2N=C1)N
InChIInChI=1S/C6H6N4/c7-6-4-8-3-5-1-2-9-10(5)6/h1-4H,7H2
InChIKeyVASRXSRZCDEHKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 10 kg / 20 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyrazin-7-amine (CAS 1539564-13-0): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Pyrazolo[1,5-a]pyrazin-7-amine is a fused bicyclic heteroaromatic compound composed of a pyrazole ring annulated to a pyrazine ring, bearing a primary amino (–NH₂) substituent specifically at the 7-position of the pyrazine moiety . With the molecular formula C₆H₆N₄ and a molecular weight of 134.14 g/mol, it is a structural isomer of the more widely studied pyrazolo[1,5-a]pyrimidin-7-amine scaffold . Key predicted physicochemical properties include a density of 1.50 ± 0.1 g/cm³ and an acid dissociation constant (pKa) of 2.19 ± 0.30, reflecting the electron-withdrawing character of the pyrazine ring system . The compound serves as a versatile synthetic building block in medicinal chemistry, particularly as a key intermediate for the construction of kinase inhibitor libraries targeting RET, JAK, BTK, and ATR kinases, as well as allosteric modulators of metabotropic glutamate receptors [1] [2] [3].

Why Pyrazolo[1,5-a]pyrazin-7-amine Cannot Be Generically Substituted by In-Class Analogs


Despite sharing the identical molecular formula (C₆H₆N₄) and molecular weight (134.14 g/mol) with its closest structural analogs—pyrazolo[1,5-a]pyrimidin-7-amine and pyrazolo[1,5-a]pyrazin-4-amine—pyrazolo[1,5-a]pyrazin-7-amine exhibits a markedly distinct physicochemical and reactivity profile that precludes simple interchangeability . The replacement of the pyrimidine ring with a pyrazine ring shifts the predicted pKa by approximately 2 log units (2.19 vs. 4.25), corresponding to a roughly 100-fold difference in protonation state at physiological pH, which directly impacts solubility, membrane permeability, and hydrogen-bonding capacity in biological assays . Furthermore, the amino group at position 7 versus position 4 on the pyrazolopyrazine core dictates fundamentally different chemical reactivity: the 7-amine undergoes regioselective formylation via N-heterocyclic carbene insertion, whereas the 4-amine is preferentially accessed through nucleophilic aromatic substitution of 4-chloro precursors [1] [2]. At the biological level, the pyrazolopyrazine scaffold has been specifically exploited for RET, JAK, and ATR kinase inhibition programs—target classes where pyrazolopyrimidine-based compounds do not serve as direct surrogates [3] [4].

Quantitative Differentiation Evidence for Pyrazolo[1,5-a]pyrazin-7-amine Versus Closest Analogs


Predicted pKa Differentiation: ~100-Fold Acidity Shift Relative to Pyrazolo[1,5-a]pyrimidin-7-amine

Pyrazolo[1,5-a]pyrazin-7-amine exhibits a predicted pKa of 2.19 ± 0.30, which is approximately 2.06 log units lower than that of the pyrimidine analog pyrazolo[1,5-a]pyrimidin-7-amine (pKa 4.25 ± 0.30), both values obtained from the same computational prediction method . This ~100-fold difference in acidity indicates that at physiological pH (7.4), the pyrazine analog will be predominantly deprotonated, whereas the pyrimidine analog will exist in a partially protonated state, affecting solubility, permeability, and target engagement [1].

Physicochemical profiling Ionization state ADMET prediction

Regioselective Reactivity at Position 7: Formylation Yields vs. Position 4 Amination Yields

The 7-amino group on the pyrazolo[1,5-a]pyrazine scaffold enables a direct, high-yielding formylation reaction via N,N,N′,1,1,1-hexamethylsilanecarboximidamide-mediated carbene insertion, proceeding in high yields and often without solvent, as confirmed by X-ray crystallography of the resulting aminals [1]. In contrast, functionalization at the 4-position of the same scaffold requires prior conversion to the 4-chloro derivative followed by nucleophilic aromatic substitution with alkylamines, a two-step sequence with moderate to high yields (typically 60–90%) under reflux conditions [2]. The direct, single-step formylation at position 7 represents a distinct synthetic advantage for library construction.

Synthetic chemistry Regioselective functionalization Building block diversification

Kinase Target Engagement Profile: Pyrazolopyrazine vs. Pyrazolopyrimidine Scaffold Selectivity

The pyrazolo[1,5-a]pyrazine scaffold, when appropriately substituted, delivers single-digit nanomolar potency against RET kinase: exemplified compounds 35, 36, and 37 show RET-WT IC₅₀ values of 3.9 nM, 4.4 nM, and 4.8 nM, respectively, with cytotoxicity in HEK293 cells expressing KIF-5B-RET fusion at 2.1–2.9 nM [1]. In a distinct target class, optimized tetrahydropyrazolo[1,5-a]pyrazines (THPP) exhibit ATR inhibition with a clean selectivity profile, hitting none of >60 off-target kinases at IC₅₀ < 1 μM [2]. By comparison, the pyrazolo[1,5-a]pyrimidin-7-amine scaffold is primarily exploited for cyclin-dependent kinase (CDK) inhibition, with substituted derivatives showing CDK12/CDK13 selectivity over CDK7 and acting as selective Cyclin K degraders—a dual mechanism not reported for pyrazolopyrazines [3]. These divergent target engagement profiles underscore that the two scaffolds address fundamentally distinct biological space.

Kinase inhibition Target selectivity Cancer therapeutics

Bulk Commercial Availability and Purity Specification vs. Positional Isomer Pyrazolo[1,5-a]pyrazin-4-amine

Pyrazolo[1,5-a]pyrazin-7-amine (CAS 1539564-13-0) is commercially available at 98% purity in bulk quantities of 1 Kg, 10 Kg, and 20 Kg from specialized pyrazine manufacturers, with in-stock availability confirmed . In contrast, the positional isomer pyrazolo[1,5-a]pyrazin-4-amine (CAS 1565419-19-3) is typically offered at 95% purity with smaller package sizes, and is less commonly stocked at multi-kilogram scale . This difference in commercial maturity and supply scalability is relevant for research programs transitioning from discovery to preclinical development.

Supply chain Bulk procurement Purity specification

Antimicrobial Activity Window of 4-Aminopyrazolo[1,5-a]pyrazines vs. Kinase-Focused Utility of 7-Amino Scaffold

Substituted 4-aminopyrazolo[1,5-a]pyrazine derivatives have been systematically screened and reported to exhibit moderate antibacterial and antifungal activity with minimum inhibitory concentrations (MICs) in the range of 31.25–250 μg/mL against Gram-positive bacteria (S. aureus 209, B. subtilis ATCC 6633, M. luteus ATCC 4698) and fungi (C. albicans 669/1080, C. krusei ATCC 6258) [1]. No comparable antimicrobial screening data have been published for pyrazolo[1,5-a]pyrazin-7-amine derivatives, whose patent and primary literature overwhelmingly describe applications as kinase inhibitor scaffolds (RET, JAK, BTK, ATR) and GPCR allosteric modulators (mGluR2, mGluR3, mGluR5) [2] [3]. This divergence in reported biological applications—antimicrobial for 4-amino derivatives versus kinase/GPCR for 7-amino derivatives—indicates that the position of the amino group on the pyrazolopyrazine core significantly influences the biological target landscape accessible for screening.

Biological activity divergence Antimicrobial screening Target selectivity

Optimal Research and Procurement Application Scenarios for Pyrazolo[1,5-a]pyrazin-7-amine


RET Kinase Inhibitor Library Construction

Pyrazolo[1,5-a]pyrazin-7-amine is the optimal starting scaffold for constructing focused compound libraries targeting RET kinase, including clinically relevant gatekeeper mutants such as V804M. Substituted pyrazolopyrazines derived from this core have demonstrated RET-WT IC₅₀ values of 3.9–4.8 nM and RET-V804M IC₅₀ values of 5.8–9.0 nM, with corresponding cellular cytotoxicity of 2.1–2.9 nM in KIF-5B-RET fusion-expressing HEK293 cells [1]. The 7-amino group provides a synthetically tractable handle for introducing diversity elements that modulate potency, selectivity, and pharmacokinetic properties. Procurement of the 7-amino isomer specifically—rather than the 4-amino isomer or the pyrimidine analog—is essential because the pyrazolopyrazine core geometry and electronic distribution are critical for RET ATP-binding site complementarity, as established in patent-protected chemical matter [2].

ATR Kinase Chemical Probe Development with Engineered Selectivity

The tetrahydropyrazolo[1,5-a]pyrazine (THPP) series, for which pyrazolo[1,5-a]pyrazin-7-amine serves as a key synthetic precursor, has yielded highly selective ATR inhibitors with a remarkable selectivity profile: no inhibition of any kinase among a panel of >60 off-targets at IC₅₀ < 1 μM, while maintaining potent ATR biochemical inhibition [1]. This selectivity window is critical for chemical probe development where confounding off-target pharmacology must be minimized. The crystal structure of a THPP analog bound to an engineered PI3Kα surrogate (PDB: 4WAF) provides a structural basis for rational design, and the 7-position amino group is essential for generating the saturated THPP core via reduction and subsequent derivatization [2].

Metabotropic Glutamate Receptor Allosteric Modulator Discovery

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one chemotype, accessible from pyrazolo[1,5-a]pyrazin-7-amine precursors, has produced orally active, selective mGluR2 negative allosteric modulators (NAMs) with an IC₅₀ of 8.9 nM for the optimized lead compound (Compound 11), demonstrating in vivo efficacy in a rodent model of cognition at doses as low as 0.32 mg/kg with blood-brain barrier penetration confirmed in rat pharmacokinetic studies [1]. The pyrazolopyrazine scaffold's ability to access this CNS-penetrant chemical space distinguishes it from the pyrazolopyrimidine scaffold, which has been predominantly explored for peripheral and oncology targets. The 7-amino group is a critical synthetic entry point for constructing the dihydropyrazinone ring system central to this pharmacophore [2].

Kinase Selectivity Profiling Panel for Cross-Scaffold Comparison

For organizations conducting systematic kinase selectivity profiling, the inclusion of pyrazolo[1,5-a]pyrazin-7-amine-derived compounds in screening panels enables direct comparison with pyrazolopyrimidine- and pyrazolopyridine-based inhibitors. The pyrazolopyrazine scaffold has demonstrated distinct kinase engagement patterns—RET, JAK, and ATR versus CDK and PDE families for the pyrimidine analog [1] [2]. The predicted pKa difference of ~2 units (2.19 vs. 4.25) between the pyrazine and pyrimidine 7-amines further suggests differential cellular permeability and lysosomal trapping behavior that may influence apparent cellular potency in ways not captured by biochemical IC₅₀ values alone . Procuring both scaffolds enables rigorous scaffold-hopping SAR and intellectual property landscape analysis.

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